molecular formula C12H18O3S2 B8369946 2-(3-oxo-cyclopentyl)-dithiomalonic acid di-S-ethyl ester

2-(3-oxo-cyclopentyl)-dithiomalonic acid di-S-ethyl ester

Cat. No. B8369946
M. Wt: 274.4 g/mol
InChI Key: NAKBTFFLQJETBX-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

A solution of dithiomalonic acid di-S-ethyl ester (42.3 g, 0.22 mol) and 1,4-diazabicyclo[2,2,2]octane (24.7 g, 0.22 mol), cyclopent-2-enone (17.6 g, 0.21 mol) in 1,2-dimethoxyethane (300 mL) was stirred at room temperature under nitrogen for 48 h. The mixture was concentrated in vacuo to give a residue which was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane) afforded 2-(3-oxo-cyclopentyl)-dithiomalonic acid di-S-ethyl ester as a white solid (50.0 g, 82%).
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4](=[O:11])[CH2:5][C:6]([S:8][CH2:9][CH3:10])=[O:7])[CH3:2].N12CCN(CC1)CC2.[C:20]1(=[O:25])[CH2:24][CH2:23][CH:22]=[CH:21]1>COCCOC>[CH2:1]([S:3][C:4](=[O:11])[CH:5]([CH:22]1[CH2:23][CH2:24][C:20](=[O:25])[CH2:21]1)[C:6]([S:8][CH2:9][CH3:10])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
C(C)SC(CC(=O)SCC)=O
Name
Quantity
24.7 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
17.6 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC(C(C(=O)SCC)C1CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.